(E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group and a brominated methylphenyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylate typically involves the esterification of (E)-3-(2-bromo-5-methylphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted acrylates.
Reduction: Formation of (E)-tert-butyl 3-(2-bromo-5-methylphenyl)propanol.
Oxidation: Formation of (E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylic acid.
Scientific Research Applications
(E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(2-bromo-5-methylphenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: Similar in structure but lacks the acrylate group.
tert-Butyl acrylate: Similar in structure but lacks the brominated methylphenyl group.
tert-Butyl 3-(2-chloro-5-methylphenyl)acrylate: Similar but with a chlorine atom instead of bromine.
Properties
IUPAC Name |
tert-butyl (E)-3-(2-bromo-5-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-5-7-12(15)11(9-10)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHKBBNRCANOT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C=CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Br)/C=C/C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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